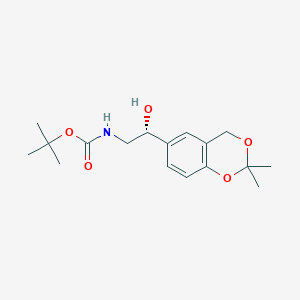

tert-Butyl (2R)-2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-hydroxyethylcarbamate

Description

tert-Butyl (2R)-2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-hydroxyethylcarbamate (CAS 452339-72-9) is a chiral carbamate derivative featuring a 1,3-benzodioxin core substituted with a tert-butyl-protected hydroxyethyl group. It serves as a critical intermediate in the synthesis of Vilanterol, a long-acting β₂-adrenergic agonist used in respiratory therapies . The compound’s stereochemistry (2R configuration) and functional groups—hydroxyethylcarbamate and dimethyl-substituted benzodioxin—dictate its reactivity, solubility, and role in multi-step syntheses.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2R)-2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-hydroxyethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5/c1-16(2,3)23-15(20)18-9-13(19)11-6-7-14-12(8-11)10-21-17(4,5)22-14/h6-8,13,19H,9-10H2,1-5H3,(H,18,20)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKHRWZUBFHWJU-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2=C(O1)C=CC(=C2)C(CNC(=O)OC(C)(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OCC2=C(O1)C=CC(=C2)[C@H](CNC(=O)OC(C)(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R)-2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-hydroxyethylcarbamate typically involves multiple steps:

Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and acetone under acidic conditions.

Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkyl halide.

Carbamate Formation: The final step involves the reaction of the hydroxyethyl intermediate with tert-butyl isocyanate to form the carbamate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

Substitution: The benzodioxin ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Amines.

Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

One of the notable applications of tert-butyl (2R)-2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-hydroxyethylcarbamate is its antioxidant activity. Antioxidants are crucial for protecting cells from oxidative stress, which is linked to various diseases such as cardiovascular conditions and neurodegenerative disorders. The compound's ability to mitigate oxidative damage positions it as a candidate for developing antioxidant formulations targeted at oxidative stress-related conditions .

Anti-inflammatory Applications

The compound exhibits anti-inflammatory properties, making it suitable for the development of therapeutic agents aimed at treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators .

Pharmaceutical Research

Synthesis of Vilanterol Impurities

This compound is recognized as an impurity in the synthesis of Vilanterol, a selective β2 adrenergic agonist used in asthma and chronic obstructive pulmonary disease (COPD) treatments. Understanding the behavior and properties of this impurity is essential for ensuring the safety and efficacy of Vilanterol formulations .

Chemical Synthesis Applications

The compound serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the development of new derivatives with enhanced biological activities. The synthetic pathways often involve reactions with various electrophiles or nucleophiles to yield compounds with desired pharmacological properties .

Mechanism of Action

The mechanism of action of tert-Butyl (2R)-2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-hydroxyethylcarbamate likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzodioxin ring and carbamate group can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Hydroxyethyl vs. The oxo group in 452339-71-8 facilitates nucleophilic addition reactions, making it a precursor for further functionalization .

Protection Strategies: The di-(tert-butyl) iminodicarbonate derivative (452339-70-7) employs dual tert-butyl protection, increasing steric bulk and lipophilicity. This design improves stability under acidic conditions but may complicate deprotection steps .

Oxazolidinone Ring: The oxazolidinone derivative (452339-73-0) replaces the carbamate with a heterocyclic ring, altering metabolic stability and binding affinity in drug candidates .

Target Compound:

Analogues:

- 452339-70-7 : Synthesized via Cs₂CO₃-mediated coupling in acetonitrile (64% yield, 99.57% purity) .

- 452339-73-0 : Produced through high-yield asymmetric routes with atom-efficient protocols .

Physicochemical and Application Differences

- Solubility: The hydroxyethyl group in the target compound increases polarity compared to oxo or oxazolidinone derivatives, favoring solubility in polar aprotic solvents (e.g., DMF) .

- Stability: The oxazolidinone derivative (452339-73-0) exhibits greater hydrolytic stability than carbamates, making it suitable for prolonged storage .

- Biological Relevance: The target compound’s carbamate group is essential for subsequent coupling reactions in Vilanterol synthesis, whereas oxazolidinones may serve as conformational locks in active pharmaceutical ingredients .

Commercial Availability

- The target compound (452339-72-9) is supplied by multiple vendors (e.g., Shandong Zhengxing New Materials, Pusan Industrial) .

Biological Activity

tert-Butyl (2R)-2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-hydroxyethylcarbamate, with CAS number 452339-72-9, is a compound of significant interest due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been investigated for its antioxidant and anti-inflammatory properties.

- Molecular Formula : C₁₇H₂₅NO₅

- Molecular Weight : 323.38 g/mol

- InChIKey : XBKHRWZUBFHWJU-ZDUSSCGKSA-N

1. Antioxidant Activity

Research indicates that this compound exhibits potent antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby protecting cells from oxidative stress which can lead to various diseases such as cardiovascular conditions and neurodegenerative disorders. The antioxidant activity of this compound may help mitigate oxidative damage and reduce disease risk .

2. Anti-inflammatory Properties

The compound has also shown promising anti-inflammatory effects. It may be beneficial in the treatment of chronic inflammatory conditions such as arthritis and inflammatory bowel disease. By targeting inflammatory pathways, it could provide relief to patients suffering from these conditions .

Study 1: Antioxidant Efficacy

A study conducted on DM-BDOX (a related compound) demonstrated significant antioxidant activity in vitro. The results indicated that the compound effectively reduced oxidative stress markers in cellular models, suggesting its potential application in developing antioxidant formulations .

Study 2: Anti-inflammatory Mechanisms

In a pharmacological evaluation, this compound was tested for its anti-inflammatory properties using animal models of inflammation. The findings revealed a marked reduction in inflammatory cytokines, supporting the hypothesis that this compound can modulate immune responses .

Comparative Analysis of Biological Activities

| Activity Type | This compound | DM-BDOX |

|---|---|---|

| Antioxidant | Significant reduction in oxidative stress markers | High efficacy |

| Anti-inflammatory | Reduction in inflammatory cytokines in animal models | Moderate efficacy |

Q & A

Basic: What are effective synthetic routes for tert-Butyl (2R)-2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-hydroxyethylcarbamate?

Methodological Answer:

The compound is typically synthesized via carbamate protection of a hydroxyl-containing intermediate. Key steps include:

- Carbamate Formation : Reacting the hydroxyl group with tert-butoxycarbonyl (Boc) anhydride in the presence of a base (e.g., DMAP) under inert conditions .

- Stereochemical Control : Use of chiral catalysts or resolution techniques (e.g., chiral HPLC) to ensure retention of the (2R) configuration .

- Purification : Flash chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

Advanced: How can researchers analyze and resolve contradictions in NMR data during structural characterization?

Methodological Answer:

Contradictions in NMR data (e.g., unexpected splitting or integration ratios) may arise from:

- Dynamic Stereochemistry : Use variable-temperature (VT) NMR to detect conformational exchange broadening .

- Impurity Signals : Employ 2D NMR (COSY, HSQC) to differentiate target compound signals from byproducts .

- Crystallographic Validation : Cross-validate NMR assignments with single-crystal X-ray diffraction (SHELX-refined structures) to resolve ambiguities .

Basic: What purification methods are recommended for isolating high-purity samples?

Methodological Answer:

- Chromatography : Silica gel flash chromatography with gradient elution (e.g., 0–20% MeOH in CH₂Cl₂) .

- Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to enhance crystalline yield .

- HPLC : For chiral purity, use preparative chiral columns (e.g., Chiralpak IA) with isopropanol/hexane mobile phases .

Advanced: How can diastereoselectivity be optimized in multi-step syntheses involving this compound?

Methodological Answer:

- Stepwise Protection : Temporarily mask reactive groups (e.g., hydroxyls) to avoid undesired stereochemical scrambling .

- Catalytic Asymmetric Methods : Employ chiral ligands (e.g., BINOL-derived catalysts) in key bond-forming steps .

- In Situ Monitoring : Use LC-MS or inline IR to track reaction progress and adjust conditions (temperature, solvent polarity) dynamically .

Safety: What are best practices for handling and storing this compound in the laboratory?

Methodological Answer:

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of dust; electrostatic discharge precautions are critical .

- Storage : Refrigerate (2–8°C) in airtight containers under nitrogen to prevent hydrolysis of the carbamate group .

- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent dispersion .

Structural Analysis: What advanced techniques confirm the three-dimensional architecture of this compound?

Methodological Answer:

- X-Ray Crystallography : Utilize SHELXL for refinement of high-resolution data to resolve absolute configuration .

- Vibrational Spectroscopy : Compare experimental IR/Raman spectra with DFT-computed modes to validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular formula and isotopic patterns .

Application: How is this compound utilized as an intermediate in medicinal chemistry?

Methodological Answer:

- Target Synthesis : Acts as a chiral building block for BACE2 inhibitors (anti-diabetic agents) and CCR2 antagonists (anti-inflammatory drugs) .

- Functionalization : The hydroxyl and carbamate groups enable site-specific modifications (e.g., coupling with heterocycles via Mitsunobu reactions) .

- Scale-Up Challenges : Optimize reaction stoichiometry and solvent systems to minimize racemization during large-scale production .

Advanced: How to troubleshoot low yields in the final coupling step of syntheses involving this compound?

Methodological Answer:

- Activation Strategies : Use coupling agents like HATU or EDCI with catalytic DMAP to improve efficiency .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .

- Byproduct Analysis : Employ TLC-MS to identify competing pathways (e.g., elimination vs. substitution) .

Basic: What analytical techniques are essential for confirming the compound’s identity and purity?

Methodological Answer:

- NMR : ¹H/¹³C NMR to verify chemical shifts and integration ratios .

- Melting Point : Compare observed values with literature data to assess crystalline purity .

- Chiral HPLC : Confirm enantiomeric excess (≥95%) using validated chiral stationary phases .

Advanced: How to mitigate degradation of the carbamate group during long-term storage?

Methodological Answer:

- Stabilizers : Add desiccants (molecular sieves) to adsorb moisture .

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidative cleavage .

- Lyophilization : For hygroscopic batches, lyophilize and store as a free-flowing powder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.